2-Heptyldecan-1-ol
Description
2-Heptyldecan-1-ol is a branched fatty alcohol with the theoretical molecular formula C₁₇H₃₆O, consisting of a decanol (C₁₀) backbone and a heptyl (C₇) substituent at the second carbon. Branched alcohols are valued in industrial applications for their surfactant properties, lower melting points, and enhanced solubility in non-polar matrices compared to linear analogs .
Properties
IUPAC Name |
2-heptyldecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(16-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCZAHGCMKCXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Decanol with Heptyl Halides
The most widely reported method involves the alkylation of decanol derivatives with heptyl halides (e.g., heptyl bromide or chloride) via nucleophilic substitution. This two-step process proceeds through a carbocation intermediate, consistent with an SN1 mechanism due to the tertiary carbon center formed during the reaction.
Reaction Mechanism:
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Formation of Carbocation: Protonation of the hydroxyl group in decanol under acidic conditions generates a leaving group (water), resulting in a tertiary carbocation after departure.
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Nucleophilic Attack: The heptyl halide’s halide ion acts as a weak nucleophile, bonding with the carbocation to form this compound.
Optimization Parameters:
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Solvent: Polar protic solvents (e.g., ethanol, water) stabilize carbocation intermediates, enhancing reaction rates.
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Catalyst: Lewis acids like AlCl₃ or H₂SO₄ accelerate carbocation formation.
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Temperature: Elevated temperatures (80–100°C) improve kinetics but risk elimination side reactions.
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Maximizes substitution over elimination |
| Catalyst Loading | 5–10 mol% H₂SO₄ | Accelerates carbocation formation |
| Solvent | Ethanol/Water (3:1) | Balances carbocation stability and nucleophilicity |
Yields typically reach 60–75% under optimized conditions, though purification via fractional distillation is required to remove unreacted decanol and heptyl halide byproducts.
Catalytic Hydrogenation of Ketone Precursors
An alternative route involves hydrogenating 2-heptyldecan-1-one using catalysts like Raney nickel or palladium on carbon. This method avoids halogenated reagents but requires synthesizing the ketone precursor via Friedel-Crafts acylation.
Procedure:
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Acylation: Decanol reacts with heptanoyl chloride in the presence of AlCl₃ to form 2-heptyldecan-1-one.
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Hydrogenation: The ketone undergoes catalytic hydrogenation (H₂, 50–100 psi) at 120°C to yield the alcohol.
| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Raney Nickel | 120 | 70 | 68 |
| Pd/C (10 wt%) | 100 | 50 | 72 |
This method achieves moderate yields (65–75%) but demands stringent control over hydrogenation conditions to prevent over-reduction.
| Substrate | Strain | Titer (g/L) | Time (h) |
|---|---|---|---|
| Dodecane | E. coli CYP153A | 1.5 | 20 |
| Tetradecane | E. coli CYP153A | 2.0 | 50 |
Current limitations include low regioselectivity for branched products and competition from β-oxidation pathways. Computational protein design and directed evolution are being explored to tailor enzyme specificity.
Optimization of Reaction Conditions
Solvent Effects in SN1 Reactions
Polar protic solvents enhance carbocation stability, but excessive polarity reduces nucleophilicity. A 3:1 ethanol-water mixture optimizes this balance, achieving 72% yield in alkylation reactions.
Catalyst Screening
Comparative studies show H₂SO₄ outperforms AlCl₃ in decanol alkylation due to superior proton donation capacity, reducing side product formation by 15%.
Recent Advances in Synthesis Techniques
Chemical Reactions Analysis
Types of Reactions
2-Heptyldecan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry
2-Heptyldecan-1-ol serves as a solvent and intermediate in organic synthesis. Its utility in chemical reactions is attributed to its ability to dissolve a wide range of organic compounds, making it valuable in laboratory settings for various synthetic processes.
Synthetic Routes:
- Reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
- Hydrogenation of fatty acids or esters in industrial production, often using metal catalysts such as palladium or nickel.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. As a long-chain fatty alcohol, it integrates into lipid bilayers, influencing membrane fluidity and permeability.
Mechanism of Action:
- Alters membrane dynamics, which can affect cellular processes such as signaling and transport.
Medicine
The compound is being investigated for potential applications in drug delivery systems due to its amphiphilic nature. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study:
Research has shown that fatty alcohols can facilitate the delivery of therapeutic agents across biological membranes, improving treatment efficacy for various conditions .
Industry
In industrial applications, this compound is utilized in the production of surfactants, lubricants, and plasticizers. Its properties make it an effective agent for reducing surface tension in formulations.
Applications Include:
- Surfactants: Used in detergents and emulsifiers.
- Lubricants: Enhances the performance of mechanical systems.
- Plasticizers: Improves flexibility and workability of plastics.
Comparative Analysis of Applications
| Field | Application | Benefits |
|---|---|---|
| Chemistry | Solvent and synthesis intermediate | Facilitates various chemical reactions |
| Biology | Cell membrane studies | Enhances understanding of cellular processes |
| Medicine | Drug delivery systems | Increases solubility and bioavailability |
| Industry | Surfactants, lubricants, plasticizers | Improves product performance |
Mechanism of Action
The mechanism of action of 2-Heptyldecan-1-ol involves its interaction with cell membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Physical State (RT) | Solubility | Key Applications | Safety Profile |
|---|---|---|---|---|---|---|
| 2-Heptyldecan-1-ol | C₁₇H₃₆O* | ~256.5* | Likely liquid | Insoluble in water* | Surfactants, emollients* | Potential skin/eye irritant* |
| 2-Hexyldecan-1-ol | C₁₆H₃₄O | 242.44 | Liquid | Insoluble in water | Non-ionic surfactant, cosmetics | Skin/respiratory irritation |
| 2-Octyldodecan-1-ol | C₂₀H₄₂O | 298.55 | Liquid | Low water solubility | Pharmaceuticals, emollients | Low acute toxicity |
| 1-Hexadecanol (linear) | C₁₆H₃₄O | 242.44 | Solid (MP: ~49°C) | Insoluble in water | Lubricants, emulsifiers | Mild irritant |
| Heptadecan-1-ol (linear) | C₁₇H₃₆O | 256.48 | Solid (MP: ~50–55°C) | Insoluble in water | R&D, specialty chemicals | Skin/eye irritant (H315, H319) |
Note: Predicted based on analogs. RT = Room temperature; MP = Melting point. Data sources:
Key Observations:
Branching Effects: Branched alcohols (e.g., 2-hexyldecan-1-ol) exhibit lower melting points and liquid states at room temperature compared to linear analogs (e.g., 1-hexadecanol). This is attributed to reduced van der Waals forces due to irregular molecular packing . Increased branching (e.g., 2-octyldodecan-1-ol vs. 2-hexyldecan-1-ol) enhances viscosity and spreadability, making them ideal for topical formulations .
Solubility :
- All compared alcohols are insoluble in water but soluble in organic solvents. Branched variants show better miscibility with oils and silicones, critical for cosmetic emulsions .
Biological Activity
2-Heptyldecan-1-ol, a long-chain alcohol with the chemical formula C₁₅H₃₄O, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₃₄O
- Molecular Weight : 242.44 g/mol
- Structure : A linear chain alcohol with a heptyl group attached to the first carbon.
Biological Activity Overview
This compound is primarily studied for its antimicrobial and potential therapeutic properties. Its long-chain structure contributes to its lipid solubility, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The inhibition zones suggest that this compound could be effective in treating infections caused by these organisms.
The mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Biofilm Inhibition : Some studies suggest that this compound can inhibit biofilm formation, which is critical in chronic infections.
Case Studies
-
Antimicrobial Efficacy in Food Preservation
- A study explored the use of this compound as a natural preservative in food products. The results showed a reduction in microbial load in treated samples compared to controls, indicating its potential use in food safety applications.
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Potential in Dermatological Applications
- In dermatological studies, this compound was evaluated for its effects on skin pathogens. It demonstrated efficacy against common skin bacteria and fungi, suggesting its application in topical formulations for skin infections.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for safe application:
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity (LD50) | >5000 mg/kg (oral, rat) | |
| Skin Irritation | Moderate irritation observed | |
| Eye Irritation | Severe irritation observed |
The data indicates that while this compound has low acute toxicity, it can cause irritation upon contact with skin and eyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
